

Methyl 2-nitrobenzoate chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-nitrobenzoate

Cat. No.: B1583425

[Get Quote](#)

An In-Depth Technical Guide to Methyl 2-nitrobenzoate

This guide provides a comprehensive overview of **methyl 2-nitrobenzoate**, a significant chemical intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical identity, physicochemical properties, a detailed synthesis protocol, and a visual representation of the synthetic workflow.

Chemical Structure and IUPAC Name

Methyl 2-nitrobenzoate is an organic compound featuring a benzene ring substituted with a methyl ester group and a nitro group at the ortho position. Its formal IUPAC name is **methyl 2-nitrobenzoate**.^{[1][2]} It is also commonly known as methyl o-nitrobenzoate.^[1]

Key Identifiers:

- Molecular Formula: C₈H₇NO₄^{[1][2][3]}
- CAS Number: 606-27-9^{[2][4][5]}
- SMILES: COC(=O)C1=CC=CC=C1--INVALID-LINK--[O-]^{[1][2][4]}
- InChI Key: AOXPHVNMBPFOFS-UHFFFAOYSA-N^{[1][2][4]}

Physicochemical Data

The quantitative properties of **methyl 2-nitrobenzoate** are crucial for its application in synthesis and for safety considerations. The data is summarized in the table below for clear reference.

Property	Value	Reference(s)
Molecular Weight	181.15 g/mol	[1][6]
Appearance	Clear colorless to yellow or orange-brownish liquid	[2][3][7]
Melting Point	-13 °C	[4][5][6][7]
Boiling Point	275 °C (at 760 mmHg) 95 °C (at 1 mmHg) 104-106 °C (at 0.1 mmHg)	[4][5][8]
Density	1.28 - 1.285 g/mL (at 25 °C)	[4][5][8]
Refractive Index (n ²⁰ /D)	1.533 - 1.535	[4][5][8]
Flash Point	>110 °C (>230 °F)	[8]

Experimental Protocol: Synthesis via Fischer Esterification

Methyl 2-nitrobenzoate is commonly synthesized via the Fischer esterification of 2-nitrobenzoic acid with methanol, using a strong acid catalyst such as sulfuric acid. This reversible reaction is driven to completion by using a large excess of the alcohol reactant.

Objective: To synthesize **methyl 2-nitrobenzoate** from 2-nitrobenzoic acid and methanol.

Materials:

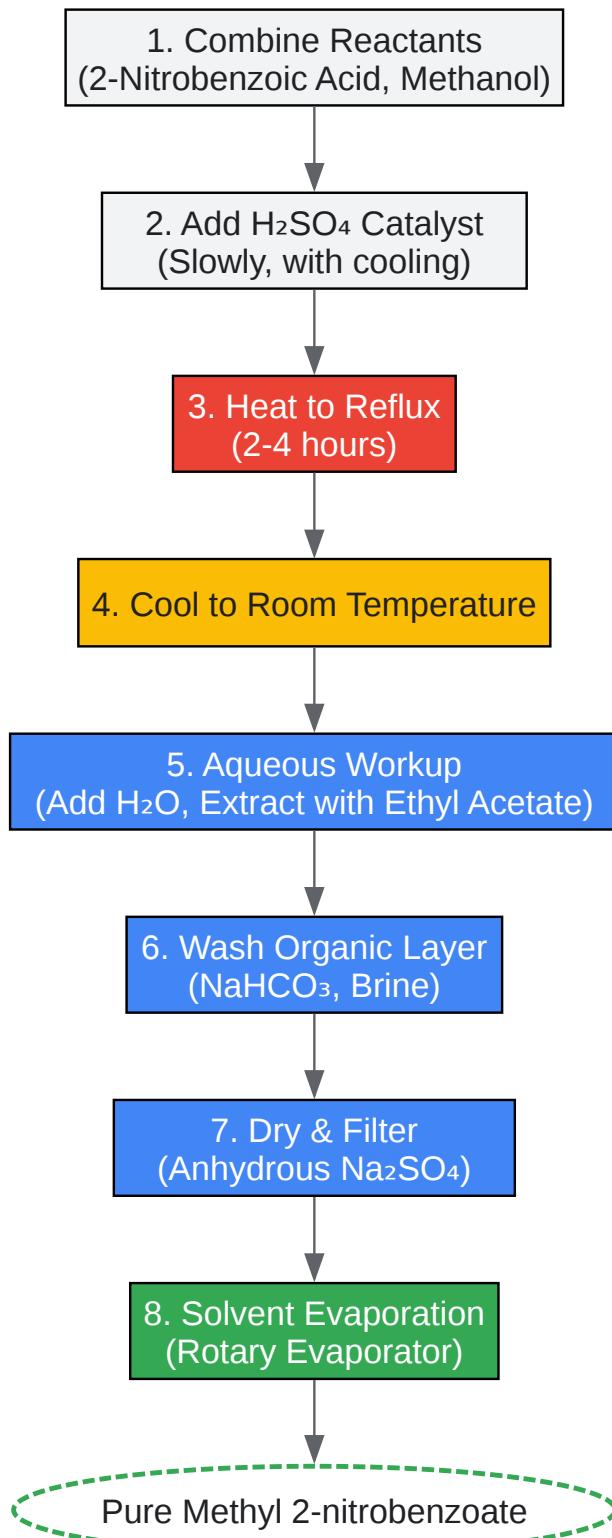
- 2-nitrobenzoic acid
- Anhydrous methanol (CH₃OH)
- Concentrated sulfuric acid (H₂SO₄)

- Ethyl acetate
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Deionized water

Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle or oil bath
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:


- Reaction Setup: In a round-bottom flask, dissolve 2-nitrobenzoic acid in a significant excess of anhydrous methanol (e.g., 10-20 molar equivalents). Place the flask in an ice bath.
- Catalyst Addition: With continuous stirring, slowly and cautiously add a catalytic amount of concentrated sulfuric acid (typically 3-5 mol% relative to the carboxylic acid) to the methanolic solution.
- Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65 °C for methanol). Continue heating under reflux for several hours (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC) if desired.

- Quenching and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid carefully with a saturated solution of sodium bicarbonate. Remove the bulk of the excess methanol using a rotary evaporator.
- Extraction: Pour the cooled reaction mixture into a separatory funnel containing water and ethyl acetate. Shake the funnel vigorously, allowing the layers to separate. The organic layer (top) will contain the desired ester.
- Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution to remove any unreacted sulfuric acid and 2-nitrobenzoic acid, followed by a wash with brine to remove residual water and inorganic salts.
- Drying and Isolation: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude **methyl 2-nitrobenzoate**.
- Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation to obtain a high-purity liquid.

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the Fischer esterification synthesis for **methyl 2-nitrobenzoate**.

Synthesis Workflow: Methyl 2-nitrobenzoate

[Click to download full resolution via product page](#)Caption: Logical workflow for the synthesis of **methyl 2-nitrobenzoate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- 4. benchchem.com [benchchem.com]
- 5. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]
- 6. WO2015184229A1 - Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation - Google Patents [patents.google.com]
- 7. CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate - Google Patents [patents.google.com]
- 8. studylib.net [studylib.net]
- To cite this document: BenchChem. [Methyl 2-nitrobenzoate chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1583425#methyl-2-nitrobenzoate-chemical-structure-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com